molecular formula C17H20Cl3N3O2 B1311733 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate CAS No. 317806-87-4

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

Cat. No.: B1311733
CAS No.: 317806-87-4
M. Wt: 404.7 g/mol
InChI Key: IXJIGWUIXVMATA-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a trichloroethyl group, a tert-butyl group, and a pyrazolyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached to the pyrazole ring through electrophilic aromatic substitution reactions using p-tolyl halides and a suitable catalyst.

    Formation of the Carbamate Moiety: The carbamate moiety can be formed by reacting the substituted pyrazole with phosgene or a phosgene equivalent, followed by the addition of 2,2,2-trichloroethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the trichloroethyl group, potentially converting it to a dichloroethyl or monochloroethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dichloroethyl derivatives, monochloroethyl derivatives.

    Substitution Products: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate can be compared with other carbamate compounds:

    Similar Compounds: Other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate.

    Uniqueness: The presence of the trichloroethyl group and the specific substitution pattern on the pyrazole ring make this compound unique. These structural features may confer distinct chemical reactivity and biological activity compared to other carbamates.

Properties

IUPAC Name

2,2,2-trichloroethyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl3N3O2/c1-11-5-7-12(8-6-11)23-14(9-13(22-23)16(2,3)4)21-15(24)25-10-17(18,19)20/h5-9H,10H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJIGWUIXVMATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433013
Record name 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317806-87-4
Record name 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-amino-3-t-butyl-1-p-tolylpyrazole hydrochloride (300 g, 1.13 mol), water (0.9 L), EtOAc (2.1 L) and NaOH (117 g, 2.84 mol) was stirred between 5-15° C. for 30 min. To this mixture, 2,2,2-trichloroethyl chloroformate (342 g, 1.58 mol) was added over 1 h between 5-15° C. The mixture was stirred at room temperature for 2 h, and then the aqueous layer was separated from the EtOAc layer. The EtOAc layer was washed with brine (2×0.9 L) and dried over MgSO4 (60 g). The EtOAc layer was collected by filtration. To this solution, heptane was added. A part of the solution was removed by distillation. The product was crystallized from the solution, collected by filtration and dried in vacuum oven to constant weight. Yield: 409 g, 90%. 1H NMR (CDCl3) δ 7.40 (d, 2H), 7.30 (d, 2H), 6.40 (s, 1H), 4.80 (s, 2H), 2.40 (s, 3H), 1.40 (s, 9H). MS (EI) m/z 404 (M+).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 L
Type
reactant
Reaction Step One
Name
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
342 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A cooled (0° C.) biphasic solution of 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine (26.6 g, 100 mmol) in water (80 mL) and ethyl acetate (180 mL) was treated with NaOH (10 g, 250 mmol) followed by trichloroethylchloroformate (29.7 g, 140 mmol). The reaction mixture was warmed to room temperature and stirred for 1 hour. The layers were separated and the organic layer was washed with brine (100 mL), dried over MgSO4, filtered through Celite, and concentrated under reduced pressure to provide 40.3 g of pale yellow solid (99% yield).
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

To a suspension of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride (2.5 g) in EtOAc (18 ml) was added 2.94 M aqueous NaOH (8 mL) at 0° C. under a nitrogen atmosphere, and the mixture was stirred at the same temperature for 15 min. To the reaction mixture was added 2,2,2-trichloroethyl chlorocarbonate (2.79 g), and the resulting mixture was stirred at room temperature for 6 hr. The organic layer was separated and successively washed with brine (10 mL×2), dried over MgSO4, filtered and evaporated in vacuo. The residue was triturated with IPE, and the precipitates produced were collected by filtration to give 2,2,2-trichloroethyl[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate (1.96 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

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